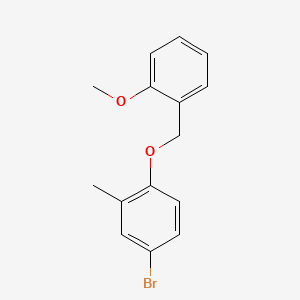
4-Bromo-1-((2-methoxybenzyl)oxy)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-((2-methoxybenzyl)oxy)-2-methylbenzene is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a benzyl ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-((2-methoxybenzyl)oxy)-2-methylbenzene typically involves multiple steps. One common method is the bromination of 1-((2-methoxybenzyl)oxy)-2-methylbenzene using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-((2-methoxybenzyl)oxy)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methoxy and benzyl ether groups can be oxidized or reduced under specific conditions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products
The major products formed depend on the specific reaction and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-1-((2-methoxybenzyl)oxy)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-((2-methoxybenzyl)oxy)-2-methylbenzene depends on the specific application and reaction. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-methoxy-2-methylbenzene: Lacks the benzyl ether group.
1-((2-Methoxybenzyl)oxy)-2-methylbenzene: Lacks the bromine atom.
4-Bromo-2-methylphenol: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
4-Bromo-1-((2-methoxybenzyl)oxy)-2-methylbenzene is unique due to the presence of both a bromine atom and a benzyl ether linkage, which confer distinct reactivity and potential for diverse chemical transformations.
Propiedades
Fórmula molecular |
C15H15BrO2 |
|---|---|
Peso molecular |
307.18 g/mol |
Nombre IUPAC |
4-bromo-1-[(2-methoxyphenyl)methoxy]-2-methylbenzene |
InChI |
InChI=1S/C15H15BrO2/c1-11-9-13(16)7-8-14(11)18-10-12-5-3-4-6-15(12)17-2/h3-9H,10H2,1-2H3 |
Clave InChI |
UOYXVKGWOCVYLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



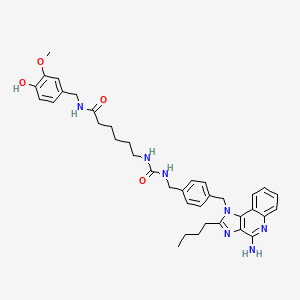
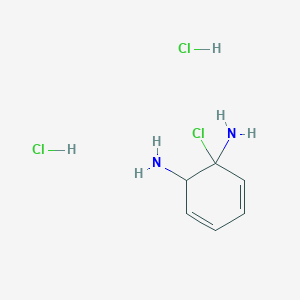


![(5-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14763542.png)

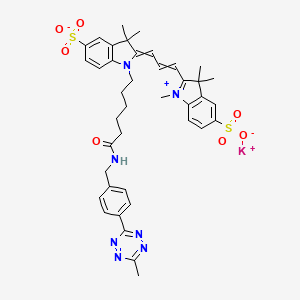
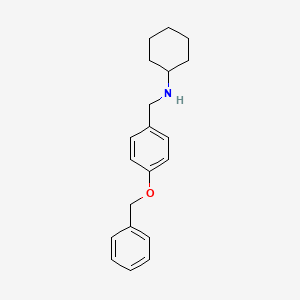
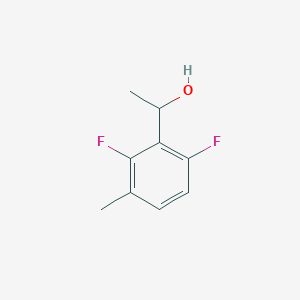

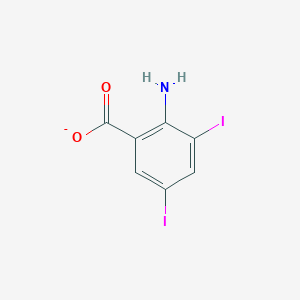
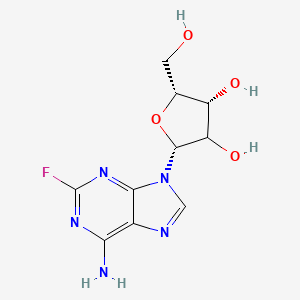
![Benzo[f][4,7]phenanthroline](/img/structure/B14763625.png)
